molecular formula C13H24N2O3 B2848388 Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1251012-44-8

Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2848388
CAS No.: 1251012-44-8
M. Wt: 256.346
InChI Key: LSINTCYZJFPPPD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSINTCYZJFPPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the aminomethyl and carboxylate functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.

Medicine: In the medical field, the compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect cell signaling and metabolic processes.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256 Da
  • Key Features: A spirocyclic scaffold with a 6-oxa-2-azaspiro[3.5]nonane core. Functionalized with a tert-butyl carbamate (Boc) protecting group and an aminomethyl substituent at the 7-position. SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Synthesis & Applications References
Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate 6-Oxa-2-azaspiro[3.5]nonane core; aminomethyl substituent at C7 256 Da Intermediate for D4R antagonists; Boc deprotection for amine functionalization .
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Replaces 6-oxa with a second nitrogen (2,7-diazaspiro); lacks aminomethyl group 242 Da Reductive amination precursor for azetidine amides in drug discovery .
Tert-butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate Larger spiro[4.4] ring system; ethyl substituent at C9 255 Da Modified lipophilicity; used in combinatorial libraries for structure-activity studies .
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate Iodomethyl substituent instead of aminomethyl 367 Da Reactive handle for nucleophilic substitutions (e.g., Suzuki coupling) .
Tert-butyl 7-(aminomethyl)-7-methyl-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate Additional methyl group on the aminomethyl substituent 306 Da Enhanced steric hindrance; potential impact on target binding and solubility .
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Oxa group at C5 instead of C6; aminomethyl at C6 256 Da Altered hydrogen-bonding capacity; explored in kinase inhibitor synthesis .

Key Findings from Comparative Analysis

Impact of Heteroatom Placement: The 6-oxa group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from diazaspiro analogs (e.g., 2,7-diazaspiro[3.5]nonane), which may exhibit stronger basicity due to additional nitrogen .

Functional Group Modifications: Aminomethyl vs. Iodomethyl: The aminomethyl group enables amide coupling for drug-like molecules, while iodomethyl serves as a versatile handle for cross-coupling reactions . Methylation of Aminomethyl: Addition of a methyl group (as in 7-methyl-aminomethyl derivatives) reduces solubility but may improve metabolic stability .

Pharmacological Relevance: The target compound’s Boc-protected amine is critical for stability during solid-phase peptide synthesis (SPPS) and fragment-based drug design . Derivatives like tert-butyl 7-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrate the scaffold’s adaptability in kinase inhibitor development .

Biological Activity

Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, identified by its CAS number 2648948-25-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of this compound is C13H24N2O3C_{13}H_{24}N_{2}O_{3} with a molecular weight of 256.34 g/mol. Its structure includes a spirocyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds with similar spirocyclic structures can interact with various biological targets, including chemokine receptors such as CCR3 and CCR5. These interactions are crucial in the context of inflammatory responses and viral infections, particularly HIV/AIDS, where modulation of these receptors can influence disease progression and treatment efficacy.

Antiviral Properties

This compound has been studied for its potential antiviral effects. A study highlighted its ability to inhibit the activity of chemokine receptors involved in HIV infection, suggesting that this compound could be developed as a therapeutic agent against HIV/AIDS .

Anti-inflammatory Effects

The compound's ability to modulate immune responses also positions it as a candidate for anti-inflammatory therapies. The inhibition of chemokine receptor activity can lead to reduced migration of inflammatory cells to sites of infection or injury, thereby alleviating symptoms associated with chronic inflammatory conditions .

Case Studies and Research Findings

  • Study on Chemokine Receptor Modulation :
    • Objective : To evaluate the effectiveness of this compound in modulating CCR3 and CCR5.
    • Findings : The compound demonstrated significant inhibition of receptor activity, correlating with reduced viral entry in cell cultures infected with HIV .
  • Synthesis and Biological Evaluation :
    • Objective : To synthesize derivatives of the compound and assess their biological properties.
    • Findings : Several derivatives exhibited enhanced potency against targeted receptors, indicating that structural modifications can optimize biological activity .

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